molecular formula C16H20O3 B1323866 cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 736136-12-2

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1323866
M. Wt: 260.33 g/mol
InChI Key: YEUZWIQVVUGMJX-UHFFFAOYSA-N
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Description

“Cis-4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid”, commonly known as ECB, is a chemical compound that has gained considerable attention in the scientific research community. It is a chiral compound and contains a mixture of enantiomers .


Molecular Structure Analysis

The molecular formula of “cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is C16H20O3 . The InChI code for this compound is 1S/C16H20O3/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19/h3-6,12-13H,2,7-10H2,1H3,(H,18,19)/t12-,13+ . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is 260.33 g/mol . The compound is not chirally pure and contains a mixture of enantiomers .

Scientific Research Applications

Synthesis and Chemical Properties

The title compound, cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid, has been utilized in the synthesis of various complex chemical structures. For instance, Sillanpää, Csende, and Stájer (1995) described its use in preparing certain isomeric compounds, highlighting its role in facilitating specific chemical reactions Sillanpää, R., Csende, F., & Stájer, G. (1995). Acta Crystallographica Section C-crystal Structure Communications. Similarly, the research by Bekkum et al. (2010) demonstrates its application in synthesizing t-butylcyclohexanecarboxylic acid, providing insights into its versatility in chemical synthesis Bekkum, H. V., Graaf, B., Minnen‐Pathuis, G. V., Peters, J. A., & Wepster, B. M. (2010). Recueil des Travaux Chimiques des Pays-Bas.

Application in Enantiomer Synthesis

The compound has also been used in the preparation of enantiomers, as illustrated in the study by Szakonyi et al. (1998). They demonstrated its reaction with (R)-α-methylbenzylamine to form homochiral amides, indicating its potential in the field of stereochemistry Szakonyi, Z., Fülöp, F., Bernáth, G., Török, G., & Péter, A. (1998). Tetrahedron-asymmetry.

Chemical Analysis and Monitoring

The compound's derivatives have been identified in various analytical studies. For example, Arrebola et al. (1999) developed a method for determining its metabolites in human urine using chromatography, indicating its traceability in biological systems Arrebola, F. J., Martínez-vidal, J. L., Fernandez-Gutiérrez, A., & Akhtar, M. H. (1999). Analytica Chimica Acta.

Molecular Conformations Study

In the realm of molecular conformations, Yanaka et al. (1981) explored the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, providing insights into the conformational behaviors of similar compounds in aqueous solutions Yanaka, M., Enomoto, S., Inoue, Y., & Chǔjǒ, R. (1981). Bulletin of the Chemical Society of Japan.

Role in Organic Synthesis

Qi-gui's (2004) research on the synthesis of trans-4-Ethylcyclohexylcarboxylic Acid also demonstrates the utility of cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid in organic synthesis, particularly in the production of isomeric forms Qi-gui, L. (2004). Fine chemicals.

properties

IUPAC Name

4-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(10-8-12)16(18)19/h3-6,12-13H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUZWIQVVUGMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-4-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid

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